molecular formula C16H14N2O3S B1682126 Valdécoxib CAS No. 181695-72-7

Valdécoxib

Numéro de catalogue: B1682126
Numéro CAS: 181695-72-7
Poids moléculaire: 314.4 g/mol
Clé InChI: LNPDTQAFDNKSHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Valdecoxib has been extensively studied for its applications in various fields:

Mécanisme D'action

Target of Action

Valdecoxib primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain .

Mode of Action

Valdecoxib acts by selectively inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins and thromboxane . By blocking this conversion, valdecoxib reduces the production of prostaglandins that mediate inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by valdecoxib is the prostaglandin synthesis pathway . By inhibiting COX-2, valdecoxib reduces the production of prostaglandins, particularly those involved in inflammation and pain . This leads to a decrease in inflammation and pain symptoms in conditions like osteoarthritis and rheumatoid arthritis .

Pharmacokinetics

Valdecoxib exhibits good bioavailability with maximal plasma concentrations achieved approximately 3 hours after oral administration . It demonstrates dose proportionality after single doses and achieves steady-state plasma concentrations by day 4 . The drug is metabolized in the liver and excreted primarily in the urine .

Result of Action

The molecular effect of valdecoxib involves the inhibition of the COX-2 enzyme, leading to a decrease in the production of prostaglandins . On a cellular level, this results in reduced inflammation and pain . In addition, valdecoxib has been shown to protect against cell apoptosis induced by endoplasmic reticulum stress via the inhibition of the PERK-ATF4-CHOP pathway .

Action Environment

The action of valdecoxib can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, patient-specific factors such as age, gender, and overall health status can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

Valdecoxib was removed from the Canadian, U.S., and E.U. markets in 2005 due to concerns about a possible increased risk of heart attack and stroke . Symptoms following acute NSAID overdoses are usually limited to lethargy, drowsiness, nausea, vomiting, and epigastric pain, which are generally reversible with supportive care . Gastrointestinal bleeding can occur, and hypertension, acute renal failure, respiratory depression, and coma may occur, but are rare .

Orientations Futures

In recent years, the discovery of new anti-inflammatory agents as selective COX-2 inhibitors has acquired more attention. This is due to the fact that currently available COX-2 inhibitors are linked with adverse effects . Various new organic scaffolds are being explored as new COX-2 inhibitors .

Analyse Biochimique

Biochemical Properties

Valdecoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By inhibiting COX-2, Valdecoxib reduces the production of prostaglandins, which are mediators of inflammation and pain . Unlike non-selective NSAIDs, Valdecoxib does not inhibit platelet aggregation .

Cellular Effects

Valdecoxib influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It reduces the production of inflammatory mediators, leading to decreased inflammation and pain . Valdecoxib’s selective inhibition of COX-2 spares COX-1, which is important for maintaining gastric mucosal integrity and platelet function .

Molecular Mechanism

At the molecular level, Valdecoxib exerts its effects by binding to the COX-2 enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . Valdecoxib’s selective inhibition of COX-2 is achieved through its unique chemical structure, which allows it to fit into the COX-2 enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Valdecoxib change over time due to its stability and degradation. Valdecoxib is metabolized in the liver, and its metabolites are excreted in the urine . Long-term studies have shown that Valdecoxib can maintain its anti-inflammatory and analgesic effects over extended periods, but its use is limited by potential adverse effects .

Dosage Effects in Animal Models

The effects of Valdecoxib vary with different dosages in animal models. At therapeutic doses, Valdecoxib effectively reduces inflammation and pain without significant adverse effects . At high doses, Valdecoxib can cause toxic effects, including gastrointestinal and renal toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not result in additional therapeutic benefits but increases the risk of adverse effects .

Metabolic Pathways

Valdecoxib is metabolized primarily in the liver by cytochrome P450 enzymes . The main metabolic pathways involve hydroxylation and glucuronidation, leading to the formation of inactive metabolites that are excreted in the urine . Valdecoxib does not require CYP450 enzymes for its metabolism, which differentiates it from other COX-2 inhibitors .

Transport and Distribution

Valdecoxib is transported and distributed within cells and tissues through passive diffusion . It binds to plasma proteins, which facilitates its distribution throughout the body . Valdecoxib’s selective inhibition of COX-2 allows it to accumulate in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

Valdecoxib’s subcellular localization is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . It does not require specific targeting signals or post-translational modifications for its activity . Valdecoxib’s selective inhibition of COX-2 within the cytoplasm reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le valdécoxib peut être synthétisé par un processus en plusieurs étapes. Une méthode courante consiste à faire réagir le 5-méthyl-3-phénylisoxazole avec le chlorure de benzènesulfonyle en présence d'une base comme la pyridine. Cette réaction forme la liaison sulfonamide, conduisant à la formation du this compound .

Méthodes de Production Industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le séchage pour garantir que le produit final respecte les normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le valdécoxib subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits :

4. Applications de la Recherche Scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-2 (COX-2). La COX-2 catalyse la conversion de l'acide arachidonique en prostaglandine H2, un précurseur des prostaglandines et des thromboxanes, qui sont des médiateurs de l'inflammation et de la douleur. En inhibant la COX-2, le this compound réduit la production de ces médiateurs inflammatoires, ce qui soulage la douleur et l'inflammation . Contrairement aux AINS non sélectifs, le this compound n'inhibe pas la COX-1, ce qui permet de minimiser les effets secondaires gastro-intestinaux .

Comparaison Avec Des Composés Similaires

Le valdécoxib appartient à la classe des inhibiteurs sélectifs de la COX-2, également appelés coxibs. Des composés similaires comprennent :

    Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour des indications similaires. Contrairement au this compound, le célécoxib reste sur le marché.

    Rofécoxib : Un inhibiteur hautement sélectif de la COX-2 qui a été retiré du marché en raison de risques cardiovasculaires.

    Etoricoxib : Un inhibiteur sélectif de la COX-2 avec un mécanisme d'action similaire, utilisé dans certains pays pour le traitement de l'arthrite et de la douleur.

    Parécoxib : Un promédicament du this compound, utilisé pour la gestion de la douleur postopératoire

Unicité du this compound : Le this compound s'est distingué par sa forte sélectivité pour la COX-2, ce qui a contribué à ses effets anti-inflammatoires et analgésiques puissants. Sa suppression du marché souligne l'importance de trouver un équilibre entre l'efficacité et la sécurité dans le développement de médicaments .

Propriétés

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDTQAFDNKSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044226
Record name Valdecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valdecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7
Record name SID49665731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.6X10-10 mm Hg at 25 °C /Estimated/
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.
Record name Valdecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder

CAS No.

181695-72-7
Record name Valdecoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181695-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valdecoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valdecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valdecoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valdecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 181695-72-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALDECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valdecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 162 °C
Record name Valdecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valdecoxib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Valdecoxib
Reactant of Route 3
Reactant of Route 3
Valdecoxib
Reactant of Route 4
Valdecoxib
Reactant of Route 5
Reactant of Route 5
Valdecoxib
Reactant of Route 6
Valdecoxib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.